![molecular formula C17H9BaClN2O6S B3357936 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) CAS No. 76613-71-3](/img/structure/B3357936.png)
2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1)
Overview
Description
2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) is a useful research compound. Its molecular formula is C17H9BaClN2O6S and its molecular weight is 542.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) is 541.892232 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
A significant area of research involving naphthalene derivatives focuses on their synthesis and the development of eco-friendly and efficient methods for producing these compounds. Zhang You-lan (2005) discussed the synthesis routes for 1,3-dihydroxynaphthalene, highlighting the photocatalytic oxidation process as a recommended method due to its simplicity and environmental friendliness (Zhang You-lan, 2005). This approach could potentially be applied or adapted for the synthesis of complex naphthalene derivatives like the compound , emphasizing the importance of sustainable chemical processes in modern research.
Environmental Studies
Research on naphthalene and its derivatives extends into environmental science, focusing on understanding the behavior and impact of these compounds in various ecosystems. Headley et al. (2013) reviewed analytical methods for naphthalene acids in environmental samples, discussing the necessity for accurate differentiation and identification of compounds derived from industrial activities versus natural occurrences (Headley et al., 2013). Such research underscores the critical need for advanced analytical techniques to assess the environmental fate and potential hazards of naphthalene-based compounds, including azo derivatives.
Analytical Chemistry
In the realm of analytical chemistry, the development of methods for the semi-quantification of naphthalene acids in water samples is a topic of interest. Kovalchik et al. (2017) discussed methodological considerations for analyzing naphthalene acids using mass spectrometry, providing insights into the design of future standard methods (Kovalchik et al., 2017). This research is vital for environmental monitoring and ensuring water quality, particularly in areas affected by industrial discharge.
properties
IUPAC Name |
barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6S.Ba/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAJGPWCPLVDBZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BaClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338207 | |
Record name | Pigment Red 58:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) | |
CAS RN |
76613-71-3 | |
Record name | 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076613713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment Red 58:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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